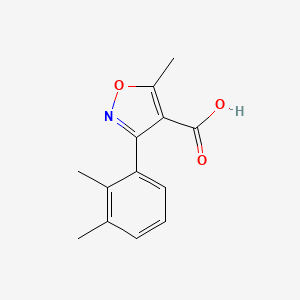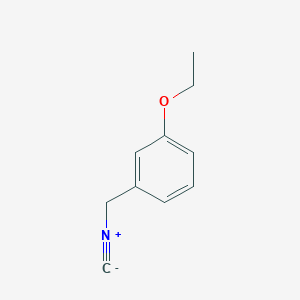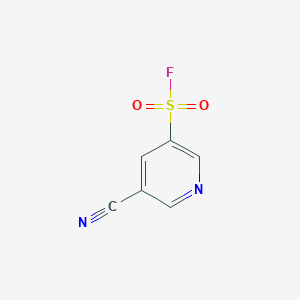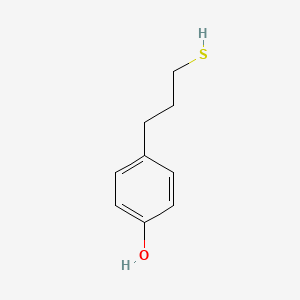
4-(3-Mercaptopropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Mercaptopropyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a 3-mercaptopropyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(3-Mercaptopropyl)phenol can be synthesized through thiol-ene reactions, which involve the addition of thiol groups to alkenes. One common method involves the reaction of 4-allylphenol with 3-mercaptopropionic acid under photochemical or thermal conditions . The reaction typically requires the presence of a radical initiator, such as azobisisobutyronitrile, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as distillation or crystallization, to remove impurities and obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Mercaptopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Addition: The thiol group can add to alkenes or alkynes in thiol-ene or thiol-yne reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.
Addition: Radical initiators like azobisisobutyronitrile are used in thiol-ene reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Addition: Thioethers and thioesters.
Wissenschaftliche Forschungsanwendungen
4-(3-Mercaptopropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of adhesives, coatings, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of 4-(3-Mercaptopropyl)phenol involves its ability to interact with various molecular targets through its thiol and phenol groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to different targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Mercaptopropyl)anisole: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(3-Mercaptopropyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.
4-(3-Mercaptopropyl)benzaldehyde: Features an aldehyde group instead of a hydroxyl group.
Uniqueness
4-(3-Mercaptopropyl)phenol is unique due to the presence of both a thiol and a phenol group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H12OS |
|---|---|
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
4-(3-sulfanylpropyl)phenol |
InChI |
InChI=1S/C9H12OS/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,10-11H,1-2,7H2 |
InChI-Schlüssel |
GLCPHTWKDVPOOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


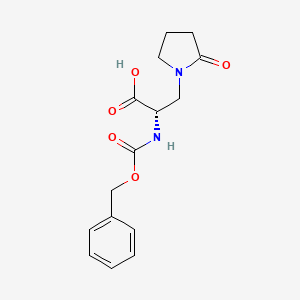
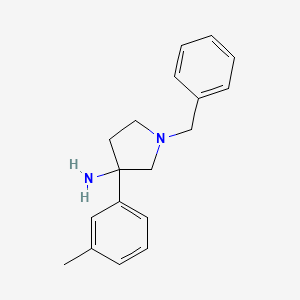

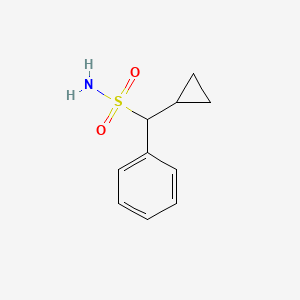

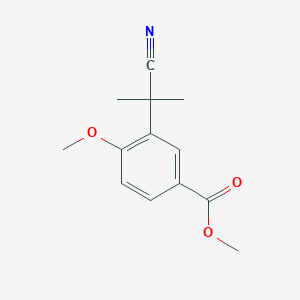
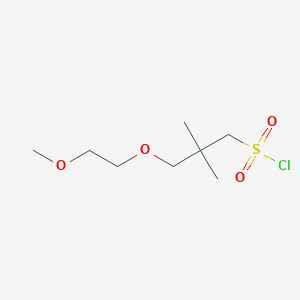
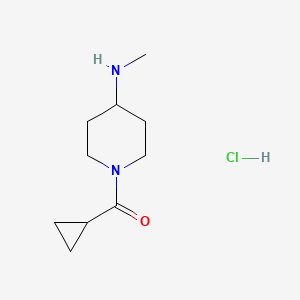
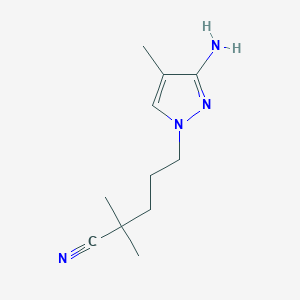
![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
